molecular formula C17H21N3O2S B2582462 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 923138-96-9

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2582462
CAS No.: 923138-96-9
M. Wt: 331.43
InChI Key: GODRHBYSIZMNKV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride derivative with the corresponding amine precursors. The general synthetic route can be outlined as follows:

    Preparation of Oxalyl Chloride Derivative: Oxalyl chloride is reacted with a suitable thiophene derivative to form the intermediate oxalyl chloride compound.

    Amine Coupling Reaction: The intermediate oxalyl chloride compound is then reacted with dimethylamine and p-toluidine under controlled conditions to yield the final oxalamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations for industrial production include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring may play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide moiety may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the combination of its structural features, including the dimethylamino group, thiophene ring, and p-tolyl group

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-8-13(9-7-12)19-17(22)16(21)18-11-14(20(2)3)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODRHBYSIZMNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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